molecular formula C6H6F2O3 B13943219 4,4-Difluoro-2,3-Dimethoxy-2-Cyclobuten-1-One

4,4-Difluoro-2,3-Dimethoxy-2-Cyclobuten-1-One

Cat. No.: B13943219
M. Wt: 164.11 g/mol
InChI Key: JISVNPTYGXWFFU-UHFFFAOYSA-N
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Description

4,4-Difluoro-2,3-Dimethoxy-2-Cyclobuten-1-One is an organic compound with the molecular formula C6H6F2O3. It is a derivative of cyclobutenone, characterized by the presence of two fluorine atoms and two methoxy groups attached to the cyclobutenone ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2,3-Dimethoxy-2-Cyclobuten-1-One typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-cyclobuten-1-one and fluorinating agents.

    Methoxylation: The methoxy groups are introduced through a reaction with methanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The product is purified using techniques such as distillation or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2,3-Dimethoxy-2-Cyclobuten-1-One undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclobutenones with various functional groups.

Scientific Research Applications

4,4-Difluoro-2,3-Dimethoxy-2-Cyclobuten-1-One has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2,3-Dimethoxy-2-Cyclobuten-1-One involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve:

    Binding to Active Sites: The compound binds to the active sites of enzymes, inhibiting or modulating their activity.

    Signal Transduction: It may influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoro-2-Cyclobuten-1-One: Lacks the methoxy groups, resulting in different reactivity and applications.

    2,3-Dimethoxy-2-Cyclobuten-1-One: Lacks the fluorine atoms, affecting its chemical properties and uses.

Properties

IUPAC Name

4,4-difluoro-2,3-dimethoxycyclobut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O3/c1-10-3-4(9)6(7,8)5(3)11-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISVNPTYGXWFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(C1=O)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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